4-(Benzyloxy)butanal

Catalog No.
S664641
CAS No.
5470-84-8
M.F
C11H14O2
M. Wt
178.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Benzyloxy)butanal

CAS Number

5470-84-8

Product Name

4-(Benzyloxy)butanal

IUPAC Name

4-phenylmethoxybutanal

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C11H14O2/c12-8-4-5-9-13-10-11-6-2-1-3-7-11/h1-3,6-8H,4-5,9-10H2

InChI Key

QTISZPXYPZNBQB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COCCCC=O

Canonical SMILES

C1=CC=C(C=C1)COCCCC=O

4-(Benzyloxy)butanal is an organic compound characterized by the presence of an aldehyde group (C=O) and a benzyloxy ether group (O-CH₂-Ph). Its molecular formula is C₁₁H₁₄O₂, and it has a molecular weight of 178.23 g/mol. This compound appears as a colorless liquid at room temperature and features a linear structure that can be represented as HCO(CH₂)₃OC₇H₇. The unique combination of functional groups in 4-(Benzyloxy)butanal allows it to participate in various

Since the specific use of 4-(Benzyloxy)butanal in research is not well documented, a mechanism of action cannot be definitively described.

Due to the lack of widespread research on 4-(Benzyloxy)butanal, specific safety information is not readily available. However, as with most organic compounds, it is advisable to handle it with care, following common laboratory safety protocols when working with unknown chemicals [].

Due to its functional groups:

  • Oxidation: The aldehyde group can be oxidized to form corresponding carboxylic acids.
  • Reduction: It can be reduced to 4-(benzyloxy)butanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles under basic conditions.

Common reagents used in these reactions include potassium permanganate and chromium trioxide for oxidation, while sodium borohydride is often employed for reduction.

While specific biological activity data for 4-(Benzyloxy)butanal is limited, compounds with similar structures often exhibit significant biological properties. Aldehydes generally play roles in various biochemical pathways and can interact with biological targets, potentially influencing metabolic processes. The benzyloxy group may also contribute to the compound's reactivity and selectivity in biological systems .

The synthesis of 4-(Benzyloxy)butanal typically involves the reaction of 4-hydroxybutanal with benzyl bromide in the presence of a base or catalyst. A common laboratory method includes:

  • Reactants: 4-Hydroxybutanal and benzyl bromide.
  • Catalyst: Silver oxide or another suitable base.
  • Solvent: Dry toluene is often used as the solvent.
  • Conditions: The reaction is usually conducted at room temperature for several hours.

Industrial methods may scale up this process using continuous flow reactors and automated purification techniques to enhance efficiency and yield.

4-(Benzyloxy)butanal serves as a versatile intermediate in organic synthesis. Its applications include:

  • Building Block: It is utilized as a starting material for synthesizing more complex organic molecules, particularly in pharmaceutical chemistry.
  • Synthesis of Derivatives: The compound can be transformed into various derivatives that may have specific applications in drug development or materials science.

Several compounds share structural similarities with 4-(Benzyloxy)butanal, including:

  • 4-Benzyloxy-2-butanone: This compound is a ketone derivative that shares the benzyloxy group but differs by having a ketone functional group instead of an aldehyde.
  • 4-Benzyloxy-1-butanol: This compound is an alcohol derivative that results from the reduction of 4-(Benzyloxy)butanal, retaining similar reactivity but exhibiting different properties due to the hydroxyl group.
  • 4-Phenylmethoxybutan-2-one: This compound has a similar backbone but features different functional groups, altering its chemical behavior.

Uniqueness

The uniqueness of 4-(Benzyloxy)butanal lies in its specific combination of functional groups, which allows it to undergo a wide range of

XLogP3

1.4

Other CAS

5470-84-8

Dates

Modify: 2023-08-15

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